3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 3-chlorophenyl group at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base can form the intermediate, which is then cyclized to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl rings can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar structure but with a different position of the chlorine substituent on the phenyl ring.
3-(3-chlorophenyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: This compound has a similar structure but with a different arrangement of the thieno and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution pattern and the arrangement of the thieno and pyrimidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-25-16-7-6-12(8-17(16)26-2)15-10-27-19-18(15)20(24)23(11-22-19)14-5-3-4-13(21)9-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLDLRHQXGVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C4=CC(=CC=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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